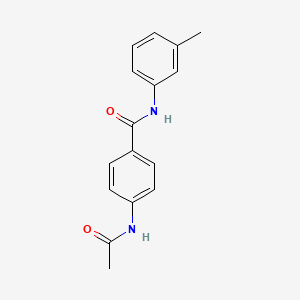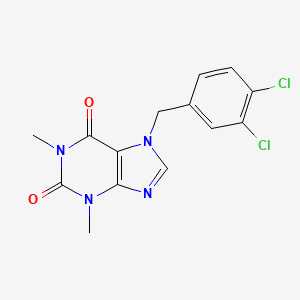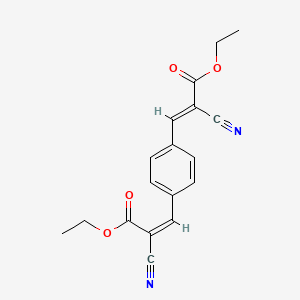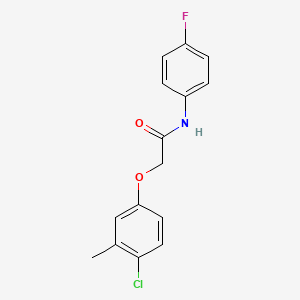
4-acetamido-N-(3-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetamido-N-(3-methylphenyl)benzamide is an organic compound with a complex structure that includes an acetamido group and a benzamide moiety
Aplicaciones Científicas De Investigación
4-acetamido-N-(3-methylphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of various organic compounds and heterocycles.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-N-(3-methylphenyl)benzamide can be achieved through several methods. One common approach involves the reaction of 3-methyl aniline with acetic anhydride to form N-(3-methylphenyl)acetamide. This intermediate is then reacted with benzoyl chloride under suitable conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
4-acetamido-N-(3-methylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Mecanismo De Acción
The mechanism of action of 4-acetamido-N-(3-methylphenyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the context of its application and the specific targets involved.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-Amino-4-methylphenyl)benzamide
- N-(4-Methylphenyl)benzamide
- 4-(Acetylamino)-N-(3-methylphenyl)benzamide
Uniqueness
4-acetamido-N-(3-methylphenyl)benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for targeted research and applications.
Propiedades
IUPAC Name |
4-acetamido-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11-4-3-5-15(10-11)18-16(20)13-6-8-14(9-7-13)17-12(2)19/h3-10H,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYJXDRQMBGWFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-2-naphthalen-2-yloxyacetamide](/img/structure/B5541984.png)
![(4E)-4-[(2,5-dimethoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B5541996.png)
![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]acetamide](/img/structure/B5541998.png)
![1-(ethylsulfonyl)-N-[2-methyl-1-(2-methylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5542002.png)

![(1S,5R)-6-benzyl-3-[[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5542017.png)
![[(1R,3S)-3-(2-aminoethoxy)-1-hydroxy-7-azaspiro[3.5]nonan-7-yl]-naphthalen-2-ylmethanone](/img/structure/B5542027.png)
![3-[(3-fluorophenoxy)methyl]-1-[(3-isopropyl-5-isoxazolyl)carbonyl]piperidine](/img/structure/B5542031.png)
![(3R*,4S*)-1-[2-(benzyloxy)benzoyl]-4-cyclopropylpyrrolidin-3-amine](/img/structure/B5542038.png)

![2-(4-fluorophenoxy)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide](/img/structure/B5542042.png)
![2-methyl-4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5542045.png)
![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(6-quinoxalinylcarbonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5542050.png)

